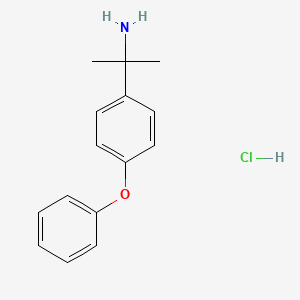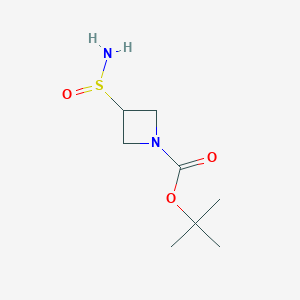
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H7FN4O3 This compound is characterized by the presence of a pyrazine ring substituted with a fluorine atom, a methyl group, a nitro group, and a phenoxy group
Vorbereitungsmethoden
The synthesis of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 2-fluoro-5-methyl-4-nitrophenol with pyrazine-2-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Analyse Chemischer Reaktionen
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-(2-Fluoro-4-nitrophenoxy)pyrazine-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.
3-(2-Fluoro-5-methylphenoxy)pyrazine-2-carbonitrile: Lacks the nitro group, which can influence its chemical properties and biological activity.
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, which can alter its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H7FN4O3 |
|---|---|
Molekulargewicht |
274.21 g/mol |
IUPAC-Name |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN4O3/c1-7-4-11(8(13)5-10(7)17(18)19)20-12-9(6-14)15-2-3-16-12/h2-5H,1H3 |
InChI-Schlüssel |
FQLLZUYKRUQZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)





![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)


![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)


